molecular formula C24H25N5O4 B2422100 N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895011-56-0

N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2422100
CAS No.: 895011-56-0
M. Wt: 447.495
InChI Key: QIAXAFZVVWXVDH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core, which is substituted with a 3,4-dimethoxyphenethyl group and an o-tolyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-6-4-5-7-19(16)29-23-18(13-27-29)24(31)28(15-26-23)14-22(30)25-11-10-17-8-9-20(32-2)21(12-17)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXAFZVVWXVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: The pyrazolo[3,4-d]pyrimidin-5(4H)-one core can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrazolo[3,4-d]pyrimidin-5(4H)-one core can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation Products: Alcohols, aldehydes, carboxylic acids.

  • Reduction Products: Amines, reduced pyrazolo derivatives.

  • Substitution Products: Various functionalized pyrazolo derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies, particularly in understanding cellular processes and signaling pathways.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Pyrazolo[3,4-d]pyrimidin-5(4H)-one derivatives: These compounds share a similar core structure but differ in their substituents.

  • Phenethylamine derivatives: Compounds with similar phenethylamine groups but different core structures or substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core with the 3,4-dimethoxyphenethyl and o-tolyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Conclusion

N-(3,4-Dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS Number: 895011-56-0) is a synthetic compound belonging to the class of pyrazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C24H25N5O4C_{24}H_{25}N_{5}O_{4}, with a molecular weight of 447.5 g/mol. The structure features a dimethoxyphenethyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H25N5O4
Molecular Weight447.5 g/mol
CAS Number895011-56-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit specific kinases and enzymes that play crucial roles in inflammation and cancer progression.

Antioxidant Activity

A study evaluated the antioxidant potential of similar pyrazole compounds using erythrocyte models. The results indicated that these compounds significantly reduced oxidative stress markers in treated cells compared to controls. This suggests that this compound may possess similar protective effects against oxidative damage .

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Anticancer Properties

Research has shown that compounds within this class can induce apoptosis in various cancer cell lines. For instance, studies on related pyrazole derivatives have revealed their capability to inhibit cell proliferation and induce cell cycle arrest in lung cancer cells . The specific compound may exhibit similar anticancer effects due to its structural similarities.

Study on Erythrocyte Alterations

In a comparative study assessing the effects of different thienopyrazole compounds on erythrocytes exposed to toxins, significant reductions in erythrocyte malformations were observed with certain derivatives. The alterations included swollen cells and sickle cells when exposed to toxic agents like 4-nonylphenol. Similar mechanisms could be hypothesized for this compound .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16

Q & A

Q. What synthetic methodologies are reported for N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

The compound is synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidin-4-one scaffolds and substituted acetamide derivatives. Key steps include:

  • Reagent selection : Use of α-chloroacetamides or 2-chloroethanones as electrophiles to react with the pyrazolo[3,4-d]pyrimidin-4-one core .
  • Solvent and conditions : Reactions are typically conducted in dry acetonitrile or dichloromethane under reflux, followed by purification via recrystallization (e.g., acetonitrile or ethanol) .
  • Structural confirmation : Post-synthesis characterization using IR spectroscopy to identify carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide C=O) and ¹H NMR for substituent integration .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Spectroscopic techniques :
    • ¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical molecular weight (e.g., C₃₀H₃₃N₅O₆S requires 591.68 g/mol) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Contaminants are identified via retention time discrepancies .

Q. What reaction mechanisms underpin the formation of the pyrazolo[3,4-d]pyrimidin-4-one core?

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is formed via cyclocondensation of aminopyrazoles with β-ketoesters or malononitrile derivatives. Key mechanistic steps include:

  • Nucleophilic attack : The pyrazole amino group attacks the carbonyl carbon of the β-ketoester, forming a tetrahedral intermediate.
  • Dehydration and cyclization : Loss of water and subsequent ring closure yield the fused pyrimidinone system .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic barriers in the reaction pathway .
  • Reaction condition screening : Employ high-throughput experimentation (HTE) to test solvents (e.g., DMF vs. acetonitrile), temperatures (25–100°C), and catalysts (e.g., DMAP) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry or reaction time accordingly .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogenated or alkylated phenethyl groups) to assess impact on target binding .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase activity) and correlate substituent properties (e.g., logP, H-bond donors) with IC₅₀ values .
  • Crystallography : Resolve X-ray structures of the compound bound to its target (e.g., kinase active site) to identify critical interactions (e.g., hydrogen bonds with pyrimidinone carbonyl) .

Q. How can contradictory data in biological activity studies be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., batch-to-batch purity differences) .

Methodological Resources

TopicKey TechniquesReferences
SynthesisNucleophilic substitution, recrystallization
Characterization¹H NMR, HRMS, HPLC
SAR StudiesAnalog synthesis, crystallography
Data AnalysisQuantum chemistry, PCA

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